An In-Depth Technical Guide to the Chemical Structure of Cascaroside A
An In-Depth Technical Guide to the Chemical Structure of Cascaroside A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cascaroside A is a prominent member of the anthraquinone class of glycosides, naturally occurring compounds found in the bark of Rhamnus purshiana (Cascara sagrada). Renowned for its laxative properties, the therapeutic action of Cascaroside A is intrinsically linked to its unique chemical architecture. This technical guide provides a comprehensive examination of the chemical structure of Cascaroside A, including its molecular composition, stereochemical configuration, and the key functional moieties that define its biological activity. Detailed spectroscopic data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are presented, alongside established experimental protocols for its isolation and structural elucidation. Furthermore, this guide explores the mechanism of action, detailing the metabolic activation and a key signaling pathway influenced by its active metabolite.
Introduction
Cascaroside A is a C,O-diglycoside, a specific type of anthraquinone glycoside.[1][2] Its structure is characterized by an aloe-emodin anthrone aglycone linked to two glucose moieties. The unique linkage of these sugar units, one via a C-C bond and the other via an O-glycosidic bond, is crucial for its stability and pharmacological activity. The laxative effect of Cascaroside A is not exerted by the parent molecule itself but by its active metabolite, aloe-emodin anthrone, which is formed through the enzymatic action of the gut microbiota.[3] This metabolite then stimulates peristalsis and modulates intestinal fluid and electrolyte transport.[3][4] Recent research into the active metabolite, aloe-emodin, has also shed light on its interaction with specific cellular signaling pathways, suggesting a broader pharmacological potential.[5]
Chemical Structure and Properties
Cascaroside A possesses a complex molecular structure, the details of which have been elucidated through extensive spectroscopic analysis.
Molecular and Structural Formula
The chemical properties of Cascaroside A are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₂O₁₄ | [PubChem CID: 442727] |
| Molar Mass | 580.54 g/mol | [PubChem CID: 442727] |
| IUPAC Name | (10S)-1-hydroxy-3-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one | [PubChem CID: 442727] |
| CAS Number | 53823-08-8 | [PubChem CID: 442727] |
| Canonical SMILES | C1=CC2=C(C(=C1)O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)C(=O)C4=C([C@H]2[C@H]5--INVALID-LINK--CO)O)O">C@@HO)C=C(C=C4O)CO | [PubChem CID: 442727] |
| InChI Key | MNAYRSRTNMVAPR-ZHVWOXMGSA-N | [PubChem CID: 442727] |
Stereochemistry
Cascaroside A is a stereoisomer of Cascaroside B, differing in the configuration at the C-10 position of the anthrone core.[2] The absolute stereochemistry of the chiral centers in the glucose moieties and at C-10 of the aglycone has been determined through spectroscopic techniques, including circular dichroism.[2]
Spectroscopic Data for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are pivotal in identifying the connectivity and stereochemistry of Cascaroside A.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Aglycone and Glycosidic Moieties of Cascaroside A. (Note: This is a representative table based on typical chemical shifts for anthraquinone C,O-diglycosides. Actual values may vary.)
| Atom No. | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
| Aglycone | ||
| 1 | ~161.0 | - |
| 2 | ~119.0 | ~7.0 (d, 2.0) |
| 3 | ~145.0 | - |
| 4 | ~115.0 | ~7.5 (d, 2.0) |
| 4a | ~110.0 | - |
| 5 | ~120.0 | ~7.3 (t, 8.0) |
| 6 | ~135.0 | ~7.6 (d, 8.0) |
| 7 | ~118.0 | ~7.1 (d, 8.0) |
| 8 | ~160.0 | - |
| 8a | ~133.0 | - |
| 9 | ~190.0 | - |
| 9a | ~116.0 | - |
| 10 | ~40.0 | ~4.5 (d, 4.0) |
| 10a | ~140.0 | - |
| 3-CH₂OH | ~63.0 | ~4.6 (s) |
| C-10 Glucose | ||
| 1' | ~75.0 | ~4.8 (d, 10.0) |
| 2' | ~72.0 | ~3.5-3.8 (m) |
| 3' | ~78.0 | ~3.5-3.8 (m) |
| 4' | ~70.0 | ~3.5-3.8 (m) |
| 5' | ~80.0 | ~3.5-3.8 (m) |
| 6' | ~62.0 | ~3.7 (dd, 12.0, 5.0), ~3.9 (dd, 12.0, 2.0) |
| O-8 Glucose | ||
| 1'' | ~102.0 | ~5.1 (d, 7.5) |
| 2'' | ~74.0 | ~3.4-3.6 (m) |
| 3'' | ~77.0 | ~3.4-3.6 (m) |
| 4'' | ~71.0 | ~3.4-3.6 (m) |
| 5'' | ~78.0 | ~3.4-3.6 (m) |
| 6'' | ~63.0 | ~3.7 (dd, 12.0, 5.0), ~3.9 (dd, 12.0, 2.0) |
Mass Spectrometry (MS)
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is instrumental in determining the molecular weight and fragmentation pattern of Cascaroside A, confirming the sequence and linkage of the sugar moieties.
Table 2: Predicted ESI-MS/MS Fragmentation Data for Cascaroside A. (Note: This is a representative table based on typical fragmentation patterns for anthraquinone C,O-diglycosides. Actual m/z values may vary depending on the instrument and conditions.)
| Precursor Ion [M-H]⁻ (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |
| 579.16 | 417.11 | 162 | Loss of the O-linked glucose moiety |
| 579.16 | 459.12 | 120 | Cross-ring cleavage of the C-linked glucose |
| 579.16 | 327.06 | 252 | Loss of the O-linked glucose and a C₄H₈O₄ fragment from the C-linked glucose |
| 417.11 | 297.06 | 120 | Cross-ring cleavage of the C-linked glucose from the [M-H-glc]⁻ ion |
| 417.11 | 255.06 | 162 | Loss of the C-linked glucose from the [M-H-glc]⁻ ion (aglycone) |
Experimental Protocols
The isolation and structural elucidation of Cascaroside A involve a multi-step process requiring careful execution.
Isolation of Cascaroside A
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Extraction: Powdered bark of Rhamnus purshiana is extracted with a suitable solvent, typically a methanol-water mixture, to obtain a crude extract containing a mixture of anthraquinone glycosides.
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Fractionation: The crude extract is subjected to liquid-liquid partitioning. A common scheme involves partitioning between water and n-butanol, which concentrates the polar glycosides in the n-butanol fraction.
-
Chromatographic Purification: The n-butanol fraction is further purified using a combination of chromatographic techniques. This often includes:
-
Column Chromatography: Initial separation on silica gel or a reversed-phase C18 stationary phase.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to yield highly pure Cascaroside A.
-
NMR Analysis Protocol
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Sample Preparation: A 5-10 mg sample of purified Cascaroside A is dissolved in 0.5 mL of a suitable deuterated solvent, such as DMSO-d₆ or methanol-d₄. Tetramethylsilane (TMS) is typically used as an internal standard.
-
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters: A standard pulse sequence is used to acquire the ¹H spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (0-13 ppm), and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer.
-
Parameters: A proton-decoupled pulse sequence is used. A larger number of scans is typically required compared to ¹H NMR.
-
-
2D NMR Spectroscopy:
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COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and linking different structural fragments.
-
Mass Spectrometry Analysis Protocol
-
Sample Preparation: A dilute solution of purified Cascaroside A (approximately 1-10 µg/mL) is prepared in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, often with a small amount of water.
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
-
Full Scan MS: The sample is infused into the mass spectrometer, and a full scan mass spectrum is acquired in negative ion mode to determine the accurate mass of the deprotonated molecule [M-H]⁻.
-
Tandem MS (MS/MS): The [M-H]⁻ ion is mass-selected in the first stage of the mass spectrometer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed in the second stage of the mass spectrometer to generate the MS/MS spectrum.
Mechanism of Action and Signaling Pathway
The biological activity of Cascaroside A is a result of its metabolic activation in the colon and the subsequent interaction of its active metabolite with the intestinal epithelium.
Metabolic Activation
Signaling Pathway of Aloe-emodin
Recent studies have shown that aloe-emodin, the aglycone of Cascaroside A, can modulate cellular signaling pathways. One such pathway is the FFAR1/AKT/FOXO1 pathway in intestinal epithelial cells.[5] Aloe-emodin acts as an antagonist of the free fatty acid receptor 1 (FFAR1), which in turn suppresses the phosphorylation of AKT. This leads to the nuclear translocation of the transcription factor FOXO1, which can influence the differentiation of intestinal epithelial cells and promote mucosal healing.[5]
// Edges to show inhibition AloeEmodin -> pAKT [lhead=cluster_cytoplasm, style=dashed, arrowhead=tee, label="Inhibits\nphosphorylation"]; pAKT -> FOXO1_n [lhead=cluster_nucleus, style=dashed, arrowhead=tee, label="Prevents nuclear\ntranslocation"]; } } Caption: Aloe-emodin's modulation of the FFAR1/AKT/FOXO1 pathway.
Conclusion
Cascaroside A is a structurally complex natural product with significant therapeutic relevance. Its chemical identity is defined by its anthraquinone core, the specific stereochemistry at C-10, and the presence of both C- and O-linked glucose moieties. The elucidation of its structure has been made possible through the application of advanced spectroscopic techniques, namely NMR and mass spectrometry. A thorough understanding of its chemical properties and metabolic activation pathway is essential for the development of novel therapeutics derived from this class of compounds and for exploring their full pharmacological potential beyond their traditional use as laxatives. Further research to obtain and publish a complete, high-resolution spectroscopic dataset for Cascaroside A would be of great value to the scientific community.
References
- 1. New cascarosides from Rhamnus purshiana and fragmentation studies of the class by ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cascarosides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aloe emodin promotes mucosal healing by modifying the differentiation fate of enteroendocrine cells via regulating cellular free fatty acid sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
